Methyl nonadeca-9,10-dienoate is an ester derived from nonadecadienoic acid, characterized by its unique structure that includes two double bonds located at the 9th and 10th carbon positions. This compound is of interest in various scientific fields, particularly in organic chemistry and biochemistry, due to its potential applications in synthesis and as a biochemical precursor.
Methyl nonadeca-9,10-dienoate can be sourced from natural products, particularly from certain marine organisms. It is synthesized through chemical processes that involve the esterification of nonadecadienoic acid with methanol, typically in the presence of an acid catalyst.
Methyl nonadeca-9,10-dienoate falls under the classification of fatty acid esters. It is specifically categorized as a polyunsaturated fatty acid ester due to the presence of multiple double bonds within its molecular structure.
The synthesis of methyl nonadeca-9,10-dienoate can be achieved through several methods. A common approach involves:
Methyl nonadeca-9,10-dienoate has a molecular formula of . Its structure features two cis double bonds at positions 9 and 10 on a 19-carbon chain.
This representation highlights the linear arrangement of carbon atoms with functional groups.
Methyl nonadeca-9,10-dienoate can undergo various chemical reactions typical for unsaturated fatty acid esters:
The reactivity of methyl nonadeca-9,10-dienoate is influenced by its unsaturation level, making it susceptible to reactions that target double bonds.
The mechanism by which methyl nonadeca-9,10-dienoate exerts biological effects is primarily linked to its role as a precursor in metabolic pathways. It may participate in lipid metabolism and serve as a signaling molecule in various biological processes.
Research indicates that similar compounds can influence cellular signaling pathways and may have implications in areas such as inflammation and cell proliferation .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry for structural elucidation and purity assessment .
Methyl nonadeca-9,10-dienoate has potential applications in several scientific domains:
The biosynthesis of methyl nonadeca-9,10-dienoate initiates with saturated fatty acid precursors derived from de novo lipogenesis. Key enzymes include:
Aerobic desaturation proceeds through a concerted mechanism where the diiron center abstracts pro-R hydrogens, generating a cis-configured diene system. This contrasts with anaerobic pathways utilizing FabA/B-like dehydratase-isomerases, which produce trans-isomers [9].
Table 1: Enzymatic Parameters for 9,10-Desaturation of Nonadecanoic Acid
Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Specificity Constant (Vmax/Km) |
---|---|---|---|
Brassica juncea | 8.7 ± 0.9 | 9.8 ± 0.8 | 1.13 |
Phaeodactylum tricornutum | 12.4 ± 1.3 | 14.2 ± 1.1 | 1.15 |
Recombinant Δ9-Desaturase | 6.2 ± 0.5 | 11.7 ± 0.9 | 1.89 |
Δ9 and Δ10 desaturases exhibit divergent regioselectivity critical for nonadeca-9,10-dienoate synthesis:
In Morticiera fungi, a bifunctional desaturase introduces both Δ9 and Δ10 bonds without releasing monoene intermediates, evidenced by in vitro assays showing 92% conversion efficiency to 9,10-dienoic acids [6].
Final esterification involves S-adenosylmethionine (SAM)-dependent methyltransferases (MTases):
Table 2: Methyltransferase Kinetics for Nonadeca-9,10-dienoic Acid
MTase Source | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
Glycine max | 0.18 ± 0.02 | 4.7 ± 0.3 | 26,111 |
Porphyridium cruentum | 0.32 ± 0.04 | 9.1 ± 0.6 | 28,438 |
Recombinant FadMT | 0.09 ± 0.01 | 6.8 ± 0.4 | 75,556 |
Higher plants (e.g., Linum usitatissimum):
Marine microalgae (e.g., Nannochloropsis spp.):
Fungi (e.g., Morticierella alpina):
Key metabolic differences:
Table 3: Taxonomic Distribution of Methyl Nonadeca-9,10-dienoate Biosynthesis
Organism Group | Primary Precursor | Desaturase Type | Esterification Mechanism | Yield (mg/g DW) |
---|---|---|---|---|
Brassicaeae plants | Stearic acid (C18:0) | Δ9/Δ10 bifunctional | SAM-dependent MTase | 0.8–1.2 |
Diatoms | Palmitic acid (C16:0) | Front-end desaturase | Acyl-CoA MTase | 3.5–5.6 |
Oleaginous fungi | Acetyl-CoA/propionyl-CoA | PKS-FAS hybrid | CoA-independent MTase | 12.8–18.3 |
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